2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 1360965-18-9
VCID: VC16231750
InChI: InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-

CAS No.: 1360965-18-9

Cat. No.: VC16231750

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- - 1360965-18-9

Specification

CAS No. 1360965-18-9
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name 7-bromo-4-methoxy-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)
Standard InChI Key UJSAPVAWPVAPIS-UHFFFAOYSA-N
Canonical SMILES COC1=C2CC(=O)NC2=C(C=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structure is defined by the following key attributes:

  • IUPAC Name: 7-Bromo-4-methoxy-1,3-dihydroindol-2-one

  • Molecular Formula: C9H8BrNO2\text{C}_9\text{H}_8\text{BrNO}_2

  • Molecular Weight: 242.07 g/mol

  • SMILES Notation: COC1=C2CC(=O)NC2=C(C=C1)Br

  • InChI Key: UJSAPVAWPVAPIS-UHFFFAOYSA-N .

Structural Analysis

  • Indole Core: A bicyclic framework comprising a benzene ring fused to a pyrrolidone moiety.

  • Substituents:

    • Bromine (7-position): Enhances electrophilic reactivity and influences intermolecular interactions.

    • Methoxy Group (4-position): Modulates electronic properties and solubility .

Synthesis and Production

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often starting from substituted indole precursors. Key methods include:

Table 1: Representative Synthesis Pathways

StepReaction TypeReagents/ConditionsYieldReference
1BrominationN-Bromosuccinimide (NBS), CH2Cl2\text{CH}_2\text{Cl}_2, 0°C65–75%
2MethoxylationNaOMe, DMF, 80°C80–85%
3CyclizationAcid catalysis (HCl, reflux)70–78%

Industrial Scalability

Optimized protocols emphasize solvent selection (e.g., tetrahydrofuran for halogenation) and catalyst efficiency (e.g., zinc powder for reduction steps). Continuous flow reactors have been proposed to enhance yield and purity .

Physicochemical Properties

Physical Characteristics

  • Appearance: White to pale yellow crystalline solid .

  • Melting Point: 196–198°C .

  • Solubility:

    • Dichloromethane: Slightly soluble

    • DMSO/Methanol: Sparingly soluble .

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 6.92 (s, 1H, Ar-H),

    • δ 3.85 (s, 3H, OCH3_3),

    • δ 3.12 (t, J = 7.2 Hz, 2H, CH2_2),

    • δ 2.75 (t, J = 7.2 Hz, 2H, CH2_2) .

Applications and Biological Activity

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its indole scaffold is prevalent in drugs targeting oxidative stress and inflammation .

Research Findings

  • Antimicrobial Potential: Analogous brominated indoles exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Cytotoxicity: Structural analogs demonstrate IC50_{50} values of 10–25 µM in HCT-116 colorectal carcinoma cells .

Table 2: Biological Activity of Structural Analogs

CompoundTarget ActivityIC50_{50}/MICReference
7-Bromo-4-methoxyindolin-2-oneTyrosine kinase inhibition15 µM (in vitro)
5-Bromoindole-2-oneAntitubercularMIC = 4 µg/mL

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